molecular formula C40H42N4 B5227761 2,2'-Benzene-1,4-diylbis(1,3-dibenzylimidazolidine)

2,2'-Benzene-1,4-diylbis(1,3-dibenzylimidazolidine)

Cat. No.: B5227761
M. Wt: 578.8 g/mol
InChI Key: PAWFKLAPGOTPAW-UHFFFAOYSA-N
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Description

2,2’-Benzene-1,4-diylbis(1,3-dibenzylimidazolidine) is a complex organic compound characterized by its unique structure, which includes two imidazolidine rings connected by a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Benzene-1,4-diylbis(1,3-dibenzylimidazolidine) typically involves the reaction of benzene-1,4-diamine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of intermediate imidazolidine rings, which then couple to form the final product. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 2,2’-Benzene-1,4-diylbis(1,3-dibenzylimidazolidine) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding imidazolidine oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced imidazolidine derivatives.

    Substitution: The benzene ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products:

    Oxidation: Imidazolidine oxides.

    Reduction: Reduced imidazolidine derivatives.

    Substitution: Nitro or bromo derivatives of the compound.

Scientific Research Applications

2,2’-Benzene-1,4-diylbis(1,3-dibenzylimidazolidine) has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological membranes.

    Medicine: Explored for its potential use in drug delivery systems, particularly in targeting specific cells or tissues.

    Industry: Utilized in the synthesis of advanced materials, such as polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2,2’-Benzene-1,4-diylbis(1,3-dibenzylimidazolidine) involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting metabolic pathways. Additionally, its ability to form stable complexes with metal ions can influence various biochemical processes.

Comparison with Similar Compounds

    1,1’-Biphenyl-4,4’-diylbis(1,3-dibenzylimidazolidine): Similar structure but with biphenyl linkage.

    2,2’-Bipyridine-1,4-diylbis(1,3-dibenzylimidazolidine): Contains bipyridine instead of benzene.

Uniqueness: 2,2’-Benzene-1,4-diylbis(1,3-dibenzylimidazolidine) is unique due to its specific benzene linkage, which imparts distinct electronic and steric properties. This uniqueness makes it particularly suitable for applications requiring specific molecular interactions and stability.

Properties

IUPAC Name

1,3-dibenzyl-2-[4-(1,3-dibenzylimidazolidin-2-yl)phenyl]imidazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H42N4/c1-5-13-33(14-6-1)29-41-25-26-42(30-34-15-7-2-8-16-34)39(41)37-21-23-38(24-22-37)40-43(31-35-17-9-3-10-18-35)27-28-44(40)32-36-19-11-4-12-20-36/h1-24,39-40H,25-32H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAWFKLAPGOTPAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(N1CC2=CC=CC=C2)C3=CC=C(C=C3)C4N(CCN4CC5=CC=CC=C5)CC6=CC=CC=C6)CC7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H42N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

578.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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